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molecular formula C11H12O4 B8546317 Dimethyl-3-carboxyphenyl acetic acid

Dimethyl-3-carboxyphenyl acetic acid

Cat. No. B8546317
M. Wt: 208.21 g/mol
InChI Key: HPXUZOSFVIUPFV-UHFFFAOYSA-N
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Patent
US05614532

Procedure details

Dimethyl-3-carboxyphenyl acetic acid (870 mg) in 10 ml tetrahydrofuran was treated with lithium hydroxide (8.5 ml, 0.5M solution) at 0° C. After stirring at room temperature for 4 h, all solvent was evaporated, and the residue partitioned between saturated sodium hydrogen carbonate and ethyl acetate. The aqueous layer was separated, acidified (1N HCl) and extracted with dichloromethane (2×25 ml). The combined organic layers were dried (MgSO4) and solvent removed to leave 3-(carboxymethyl)phenyl acetic acid, mp 96°-98° C.
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2](C)([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12](O)=O)[CH:7]=1)[C:3]([OH:5])=[O:4].[OH-:16].[Li+].[O:18]1[CH2:22]CCC1>>[C:22]([CH2:12][C:8]1[CH:7]=[C:6]([CH2:2][C:3]([OH:5])=[O:4])[CH:11]=[CH:10][CH:9]=1)([OH:18])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
870 mg
Type
reactant
Smiles
CC(C(=O)O)(C1=CC(=CC=C1)C(=O)O)C
Name
Quantity
8.5 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
all solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between saturated sodium hydrogen carbonate and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4) and solvent
CUSTOM
Type
CUSTOM
Details
removed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)(O)CC=1C=C(C=CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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